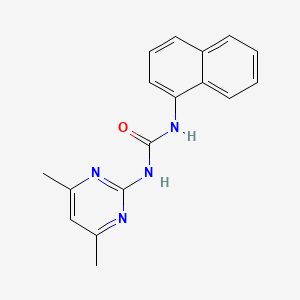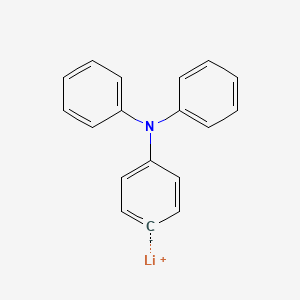
lithium;N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;N,N-diphenylaniline is an organolithium compound that features a lithium atom bonded to an N,N-diphenylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with an organolithium reagent. One common method is the bromine-lithium exchange reaction, where N,N-diphenylaniline is first brominated to form a bromo derivative, which is then treated with an organolithium reagent such as n-butyllithium to yield the desired this compound compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination followed by lithium exchange reactions. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;N,N-diphenylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted N,N-diphenylaniline derivatives.
Scientific Research Applications
Lithium;N,N-diphenylaniline has several scientific research applications:
Organic Electronics: It is used as a precursor for the synthesis of materials with high electron mobility, making it valuable in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of lithium;N,N-diphenylaniline involves its ability to donate electrons due to the presence of the lithium atom. This electron-donating property makes it a valuable component in the synthesis of materials with high electron mobility. The molecular targets and pathways involved include interactions with various electrophiles and participation in electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-diphenylaniline: Lacks the lithium atom, resulting in different electronic properties.
N,N-diphenylamine: Similar structure but without the lithium atom.
N,N-diphenylbenzylamine: Contains a benzyl group instead of lithium.
Uniqueness
Lithium;N,N-diphenylaniline is unique due to the presence of the lithium atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring high electron mobility and specific reactivity patterns .
Properties
CAS No. |
194292-05-2 |
|---|---|
Molecular Formula |
C18H14LiN |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
lithium;N,N-diphenylaniline |
InChI |
InChI=1S/C18H14N.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-2,4-15H;/q-1;+1 |
InChI Key |
XTIFLJIANPDCGM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


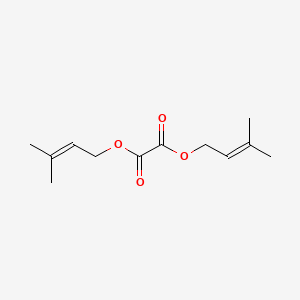
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
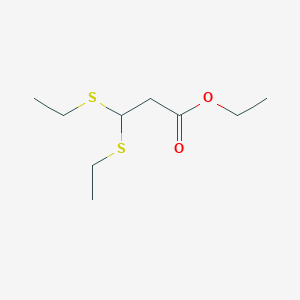
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
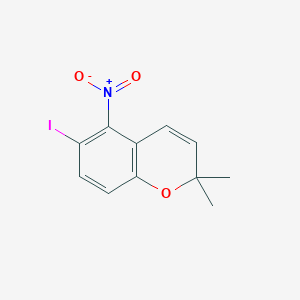

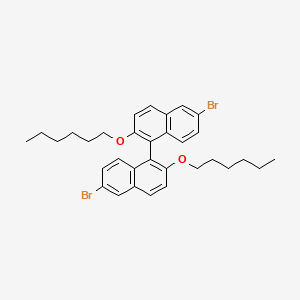
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
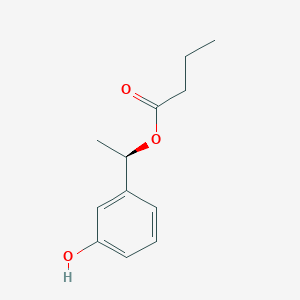
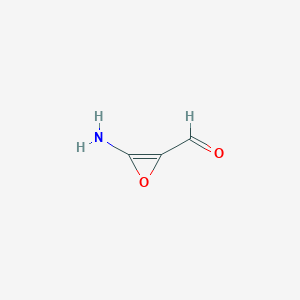
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
